Pyridine-2,4-diamine Dihydrochloride
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Overview
Description
Pyridine-2,4-diamine Dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,4-diamine Dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,4-dinitropyridine using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). The resulting 2,4-diaminopyridine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,4-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2,4-dicarboxylic acid.
Reduction: The compound can be reduced to form 2,4-diaminopyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: 2,4-diaminopyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridine-2,4-diamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: this compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine-2,4-diamine Dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to interact with cholinesterase inhibitors, enhancing their efficacy in restoring muscle contraction. The compound’s amino groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Pyridine-2,6-diamine: Similar in structure but differs in the position of the amino groups.
Pyrimidine-2,4-diamine: Contains a pyrimidine ring instead of a pyridine ring.
Pyridazine-2,4-diamine: Contains a pyridazine ring with amino groups at positions 2 and 4.
Uniqueness: Pyridine-2,4-diamine Dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H9Cl2N3 |
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Molecular Weight |
182.05 g/mol |
IUPAC Name |
pyridine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-1-2-8-5(7)3-4;;/h1-3H,(H4,6,7,8);2*1H |
InChI Key |
QPRADDRNEBKLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)N.Cl.Cl |
Origin of Product |
United States |
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